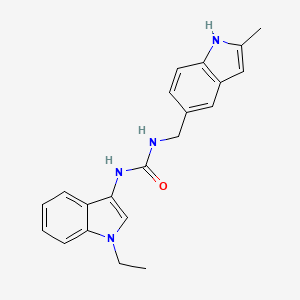
1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- CAS Number : Not specified in the available literature.
The compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cancer cells .
- Multi-target Interaction : It potentially interacts with multiple molecular targets, enhancing its therapeutic efficacy against cancer .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against breast and cervical cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T47D | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest and apoptosis |
Note : IC50 values indicate the concentration required to inhibit 50% of cell viability.
Case Studies
- Study on T47D Cells : In a controlled experiment, treatment with the compound resulted in a significant reduction in cell viability, indicating potent anticancer properties. Flow cytometry analysis revealed increased apoptotic cells post-treatment.
- Research on HeLa Cells : Another study demonstrated that the compound could effectively halt the cell cycle at the G2/M phase, leading to increased apoptosis rates as confirmed by annexin V staining assays.
Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- A study published in Molecular Diversity explored various indole derivatives and their biological activities, noting that compounds similar to this compound exhibited promising anticancer effects through various pathways .
- Another investigation focused on structure–activity relationships (SAR) among indole-based urea derivatives, confirming that modifications at specific positions significantly impacted their bioactivity .
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-3-25-13-19(17-6-4-5-7-20(17)25)24-21(26)22-12-15-8-9-18-16(11-15)10-14(2)23-18/h4-11,13,23H,3,12H2,1-2H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCKWPIWSVMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)NC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














